

Spectroscopic Analysis of 5-Ethyl-5-methyldecane: A Technical Guide

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Compound of Interest

Compound Name: **5-Ethyl-5-methyldecane**

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This technical guide provides a comprehensive overview of the spectroscopic data for the branched alkane, **5-Ethyl-5-methyldecane**. Aimed at researchers, scientists, and professionals in drug development, this document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Introduction

5-Ethyl-5-methyldecane (C₁₃H₂₈, Molecular Weight: 184.36 g/mol) is a saturated hydrocarbon.^{[1][2][3][4]} The structural elucidation and confirmation of such branched alkanes are crucial in various fields, including organic synthesis, geochemistry, and the analysis of petroleum products. Spectroscopic techniques are the primary methods for the unambiguous identification and characterization of these molecules. This guide presents a summary of the expected spectroscopic data for **5-Ethyl-5-methyldecane**.

Spectroscopic Data

The following sections and tables summarize the predicted and expected spectroscopic data for **5-Ethyl-5-methyldecane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~0.88	t	6H	a, h
~1.26	m	16H	b, c, d, e, f, g
~1.26	q	4H	i, j
~0.83	s	3H	k

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (ppm)	Carbon Type	Assignment
~32.0	CH ₂	-
~30.0	CH ₂	-
~29.7	CH ₂	-
~29.4	CH ₂	-
~23.0	CH ₂	-
~14.1	CH ₃	-
~36.5	C (quaternary)	C5
~25.0	CH ₃	C5-CH ₃
~8.0	CH ₃	Ethyl-CH ₃
~30.0	CH ₂	Ethyl-CH ₂

Note: Predicted NMR data was generated using online spectroscopic prediction tools. Actual experimental values may vary.

Infrared (IR) Spectroscopy

The IR spectrum of an alkane is characterized by absorptions arising from C-H stretching and bending vibrations.

Expected IR Absorption Bands

Frequency (cm ⁻¹)	Vibration	Intensity
2950-2850	C-H Stretch	Strong
1470-1450	C-H Bend (Scissoring)	Medium
1370-1350	C-H Rock (Methyl)	Medium

Mass Spectrometry (MS)

Electron ionization mass spectrometry of branched alkanes leads to characteristic fragmentation patterns. Cleavage is favored at the branching point to form more stable carbocations.[5][6][7][8][9]

Expected Mass Spectrometry Fragmentation

- Molecular Ion (M⁺): The molecular ion peak at m/z = 184 is expected to be of very low abundance or absent in the mass spectrum of this highly branched alkane.[6][7][8]
- Major Fragments: The fragmentation of **5-Ethyl-5-methyldecane** is dominated by cleavage at the quaternary carbon (C5). The loss of the largest alkyl groups is generally favored.[6][9]
 - Loss of a pentyl radical (C₅H₁₁•): This would result in a fragment ion at m/z = 113.
 - Loss of a butyl radical (C₄H₉•): This would result in a fragment ion at m/z = 127.
 - Loss of an ethyl radical (C₂H₅•): This would lead to a fragment at m/z = 155.
 - Loss of a methyl radical (CH₃•): This would produce a fragment at m/z = 169.
- Prominent Peaks: The most abundant fragment ions (base peak) are often the smaller, more stable carbocations. For **5-Ethyl-5-methyldecane**, prominent peaks are expected at:[1]

- m/z = 57 ($C_4H_9^+$): Represents a butyl cation.
- m/z = 71 ($C_5H_{11}^+$): Represents a pentyl cation.
- m/z = 43 ($C_3H_7^+$): Represents a propyl cation.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a liquid alkane sample such as **5-Ethyl-5-methyldecane**.

¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

- **5-Ethyl-5-methyldecane** sample (5-25 mg for ¹H, 50-100 mg for ¹³C)
- Deuterated chloroform ($CDCl_3$)
- NMR tube (5 mm)
- Pipette and bulb
- Vortex mixer

Procedure:

- Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of $CDCl_3$ in a small vial.
- Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
- Transfer the solution into a clean, dry 5 mm NMR tube.
- Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

- Acquire the ^1H spectrum using a standard pulse program. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width of approximately 12 ppm, and a relaxation delay of at least 1 second.
- For the ^{13}C spectrum, use a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2 seconds) will be necessary due to the low natural abundance of ^{13}C .
- Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak of CDCl_3 (δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum.

Method: Attenuated Total Reflectance (ATR) is a suitable technique for liquid samples.

Materials:

- **5-Ethyl-5-methyldecane** sample (a few drops)
- FTIR spectrometer with an ATR accessory (e.g., with a diamond crystal)
- Solvent for cleaning (e.g., isopropanol or hexane)
- Lint-free wipes

Procedure:

- Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in a suitable solvent and allowing it to dry completely.
- Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

- Place a small drop of the **5-Ethyl-5-methyldecane** sample directly onto the center of the ATR crystal, ensuring the crystal surface is completely covered.
- Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over the range of 4000-400 cm^{-1} .
- After the measurement, clean the ATR crystal thoroughly by wiping away the sample with a lint-free wipe and cleaning with an appropriate solvent.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate the compound from any potential impurities and obtain its mass spectrum.

Materials:

- **5-Ethyl-5-methyldecane** sample
- High-purity solvent (e.g., hexane or dichloromethane) for dilution
- GC vials with caps
- Microsyringe for injection

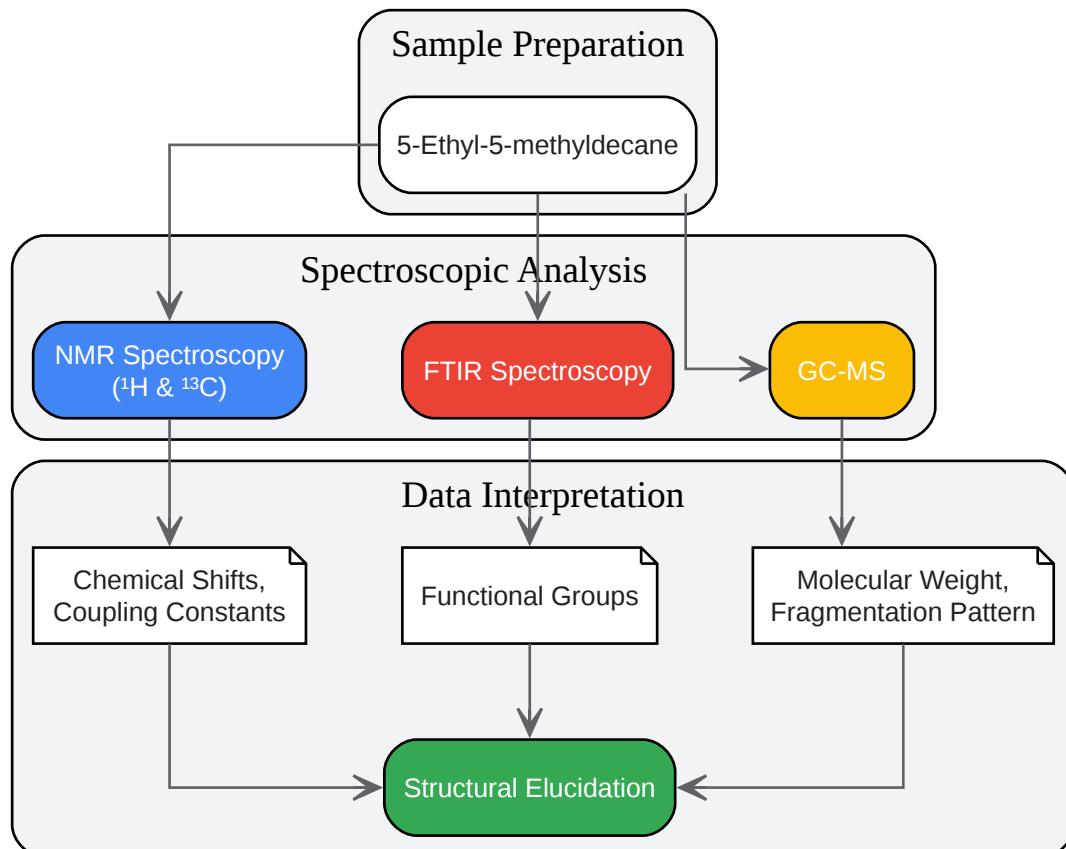
Procedure:

- Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a high-purity solvent.
- Transfer the solution to a GC vial.
- Set the GC-MS instrument parameters. A typical setup for alkane analysis would be:
 - GC Inlet: Split/splitless injector, with a temperature of 250°C.
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm).
 - Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.

- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- MS Interface: Transfer line temperature of 280°C.
- MS Ion Source: Electron Ionization (EI) at 70 eV, with a source temperature of 230°C.
- MS Analyzer: Quadrupole, scanning a mass range of m/z 40-400.
- Inject a small volume (e.g., 1 μ L) of the sample solution into the GC.
- Acquire the data. The resulting chromatogram will show the retention time of the compound, and the mass spectrum can be obtained by selecting the corresponding chromatographic peak.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an unknown compound like **5-Ethyl-5-methyldecane**.



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Caption: Workflow for the spectroscopic analysis of **5-Ethyl-5-methyldecane**.

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